Comparative NOX4 Inhibitory Activity: Target Compound vs. In-Class NOX4 Inhibitor GKT136901
The target compound demonstrates an IC50 of 1.00E+5 nM (100 µM) against human NOX4 in a cell-based assay, indicating weak inhibitory activity [1]. In contrast, the well-characterized NOX1/4 dual inhibitor GKT136901 exhibits Kis of 160 nM and 165 nM for NOX1 and NOX4, respectively, representing an approximately 600-fold greater potency . This substantial difference means the target compound is a far weaker chemical tool for NOX4 inhibition and should not be considered a substitute for potent inhibitors like GKT136901 or GSK2795039 in studies requiring robust target engagement.
| Evidence Dimension | NOX4 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 1.00E+5 nM (100 µM) against full-length human NOX4 in COS-22 cells, PMA-stimulated ROS generation [1]. |
| Comparator Or Baseline | GKT136901: Ki = 165 nM against NOX4 . GSK2795039: IC50 = 0.5-1 µM against NOX4 in cell-based assays (literature baseline). |
| Quantified Difference | The target compound is ~600-fold less potent than GKT136901 and ~100-fold less potent than GSK2795039 against NOX4. |
| Conditions | Target compound: COS-22 cells transfected with human NOX4, PMA-stimulated ROS measured by chemiluminescence. GKT136901: Recombinant enzyme assay, Ki determination. |
Why This Matters
For procurement decisions, this indicates the target compound is unsuitable for applications requiring potent NOX4 inhibition; its value lies primarily as a scaffold for medicinal chemistry optimization rather than as a functional probe.
- [1] BindingDB. BDBM50497271 (CHEMBL3347550). IC50 data for inhibition of human NOX4. Retrieved from BindingDB. View Source
